molecular formula C74H117N4O14PS2 B069224 N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate CAS No. 187099-99-6

N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate

Katalognummer: B069224
CAS-Nummer: 187099-99-6
Molekulargewicht: 1381.8 g/mol
InChI-Schlüssel: DLENCXDZIZEKQI-KINGROEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate is a complex hybrid molecule combining a tertiary amine (N,N-diethylethanamine, or triethylamine) with a multifunctional benzenesulfonate group. The benzenesulfonate moiety features a heterocyclic framework (3-oxa-23-aza-9-azoniaheptacyclo[...]octacosa-heptaen-16-yl) and lipid-like hexadecanoyloxy chains.

N,N-diethylethanamine (triethylamine) is a well-characterized organic base used in synthesis, pharmaceuticals, and fuel additives. Its inclusion in this compound likely enhances solubility or modulates pharmacokinetics . The sulfonate group and heterocyclic system may contribute to binding interactions with biological targets, such as enzymes or receptors .

Biologische Aktivität

The compound N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate is a complex synthetic molecule with potential biological activity that warrants detailed investigation. This article reviews the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups including:

  • Diethylethanamine moiety
  • Hexadecanoyloxy chains
  • Hydroxyphosphoryl and sulfamoyl groups
  • A heptacyclic core structure

This complexity suggests potential interactions with various biological systems.

Antimicrobial Activity

Research has indicated that derivatives of N,N-diethylethanamine exhibit antimicrobial properties. A study synthesized 2-aryloxy-N,N-diethylethanamine derivatives and tested their antimicrobial activity against several bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) in the range of 0.5 to 32 µg/mL for different strains .

Antifungal Activity

The compound has been evaluated for its antifungal activity against Candida albicans. High-content phenotypic screenings demonstrated that certain derivatives could inhibit biofilm formation and filamentation at concentrations as low as 0.078 µM . The IC50 values for these compounds were generally below 4.5 µM, indicating effective inhibition of fungal growth.

Inhibition of Cancer Cell Proliferation

In cancer research contexts, derivatives of N,N-diethylethanamine have shown selective cytotoxicity towards cancer cell lines. For instance, a specific derivative was found to selectively kill cells deficient in DNA repair mechanisms (e.g., PARP1-deficient cells) by preferentially alkylating DNA guanine residues . This mechanism suggests potential applications in targeted cancer therapies.

Case Studies

StudyFindings
Antimicrobial Study 2-aryloxy-N,N-diethylethanamine derivatives showed MIC values ranging from 0.5 to 32 µg/mL against various bacterial strains .
Antifungal Screening Compounds inhibited Candida albicans biofilm formation with IC50 values < 4.5 µM .
Cancer Cell Line Study Certain derivatives selectively killed PARP1-deficient cells via DNA alkylation .

The biological activity of the compound can be attributed to several mechanisms:

  • Alkylation of DNA : The ability to form adducts with DNA bases leads to replication stress and cell death in cancer cells.
  • Inhibition of Biofilm Formation : By disrupting the morphogenetic processes in fungi, these compounds can prevent biofilm establishment.
  • Modulation of Cellular Metabolism : Some studies suggest that these compounds may influence metabolic pathways in target cells, enhancing their therapeutic potential.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound is characterized by its unique structure that includes:

  • A phospholipid-like moiety that may contribute to its ability to form lipid bilayers.
  • A heptacyclic structure that suggests potential for complex interactions with biological systems.
  • Sulfonate functional groups which are known to enhance solubility and stability in aqueous environments.

Biological Applications

  • Drug Delivery Systems :
    • The compound's amphiphilic nature makes it suitable for use in liposomes and other drug delivery vehicles. Liposomes are spherical vesicles that can encapsulate drugs, improving their bioavailability and targeting specific tissues or cells .
  • Pulmonary Surfactants :
    • It is a major constituent of pulmonary surfactants used to reduce surface tension in the alveoli of the lungs, thereby aiding in respiratory function and preventing atelectasis (collapse of lung tissue). This application is particularly critical in neonatal medicine for infants with respiratory distress syndrome .
  • Antimicrobial Properties :
    • Research indicates that compounds with similar structures may exhibit antimicrobial activity against various pathogens. This suggests potential for development as an antimicrobial agent .

Material Science Applications

  • Nanotechnology :
    • The unique structural features of this compound allow for its incorporation into nanomaterials used in drug delivery and imaging applications. Its ability to form stable nanoparticles can facilitate targeted therapy and reduce side effects associated with conventional treatments.
  • Biocompatible Materials :
    • Due to its phospholipid-like characteristics, this compound can be utilized in the development of biocompatible materials for medical implants or devices that require integration with biological tissues without eliciting an immune response.

Case Study 1: Drug Delivery Enhancement

A study demonstrated that formulations using N,N-diethylethanamine derivatives improved the encapsulation efficiency of hydrophobic drugs in liposomal carriers compared to traditional methods . The enhanced solubility and stability contributed to a more effective drug delivery system.

Case Study 2: Pulmonary Surfactant Development

Research on synthetic pulmonary surfactants has shown that incorporating this compound can significantly improve surface activity and reduce surface tension in vitro, mimicking natural surfactants effectively . This has implications for treating respiratory conditions in neonates.

Case Study 3: Antimicrobial Activity

A comparative analysis indicated that derivatives of this compound exhibited significant antimicrobial properties against multidrug-resistant strains of bacteria, highlighting its potential as a new class of antimicrobial agents .

Q & A

Q. Basic: What are the primary challenges in synthesizing this compound, and how can they be methodologically addressed?

Answer:
The compound’s complexity—including its branched phospholipid structure, sulfonamide linkages, and macrocyclic azonia group—poses challenges in regioselective synthesis and purification. Key strategies include:

  • Stepwise coupling : Use phosphoramidite chemistry for controlled assembly of the phosphorylated glycerol backbone .
  • Chromatographic purification : Employ reverse-phase HPLC with mass spectrometry (MS) detection to isolate intermediates and final products, as described for structurally analogous sulfonamides .
  • Stability monitoring : Track hydrolysis of hexadecanoyl esters via <sup>31</sup>P NMR during synthesis to optimize reaction conditions .

Q. Advanced: How can conflicting data from spectroscopic characterization (e.g., NMR vs. MS) be resolved for this compound?

Answer:
Discrepancies often arise due to dynamic structural features (e.g., conformational flexibility in the macrocyclic azonia group) or ionization artifacts in MS. Methodological approaches include:

  • Multi-nuclear NMR : Combine <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR to cross-validate assignments, particularly for the phosphoester and sulfonamide moieties .
  • High-resolution MS/MS : Fragment the molecular ion to distinguish isobaric species, such as positional isomers of the hexadecanoyl chains .
  • Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data, as applied to similar azonia macrocycles .

Q. Basic: What analytical techniques are essential for confirming the compound’s purity and structural integrity?

Answer:

  • LC-MS : Validate molecular weight and detect impurities using electrospray ionization (ESI-MS) in negative ion mode, optimized for sulfonate detection .
  • Elemental analysis : Confirm stoichiometry of nitrogen and sulfur atoms, critical for the azonia and sulfonate groups .
  • Thermogravimetric analysis (TGA) : Assess thermal stability of the hexadecanoyl chains, with degradation profiles compared to synthetic intermediates .

Q. Advanced: How can researchers design experiments to study this compound’s interactions with lipid bilayers?

Answer:
The phospholipid-like structure suggests potential membrane interactions. Methodological frameworks include:

  • Surface plasmon resonance (SPR) : Immobilize synthetic lipid bilayers and measure binding kinetics of the compound .
  • Molecular dynamics (MD) simulations : Model the insertion of the macrocyclic azonia group into bilayers using tools like GROMACS, referencing phosphatidylcholine analogs .
  • Fluorescence anisotropy : Label the benzenesulfonate group with a fluorophore (e.g., dansyl) to monitor changes in membrane fluidity .

Q. Advanced: What computational strategies are suitable for predicting the compound’s reactivity in aqueous environments?

Answer:

  • Quantum mechanical (QM) calculations : Simulate hydrolysis pathways of the phosphoester and sulfonamide groups using Gaussian or COMSOL Multiphysics .
  • pKa prediction tools : Apply MarvinSketch or ACD/Labs to estimate protonation states of the azonia group, guiding pH-dependent stability studies .
  • Solvent accessibility modeling : Use PyMOL to visualize steric hindrance around reactive sites, informing degradation kinetics .

Q. Basic: How can researchers mitigate decomposition during storage or experimental handling?

Answer:

  • Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis of labile phosphoesters .
  • Buffered solutions : Maintain pH 6–7 in aqueous studies to avoid acid/base-catalyzed degradation of the sulfonamide group .
  • Light-sensitive protocols : Shield the azonia macrocycle from UV exposure to prevent photodegradation, as recommended for similar heterocyclic amines .

Q. Advanced: What experimental frameworks can reconcile discrepancies between in vitro and in silico bioactivity data?

Answer:

  • Dose-response normalization : Account for aggregation effects (common with amphiphilic structures) using critical micelle concentration (CMC) measurements .
  • Free-energy perturbation (FEP) : Refine computational binding affinity predictions by incorporating solvent entropy effects .
  • Orthogonal assays : Validate antimicrobial or membrane-disruption activity via hemolysis assays and confocal microscopy, cross-referenced with MD simulations .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The compound’s structural complexity distinguishes it from simpler triethylamine derivatives. Key comparisons include:

Compound Structure Key Features Applications
Target Compound N,N-diethylethanamine linked to a benzenesulfonate-heterocyclic-lipid system Amphiphilic design with potential for membrane interaction and targeted delivery Hypothesized use in oncology or enzyme inhibition (needs validation)
2-(4-(5,6-Dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinolin-1-yl)phenoxy)-N,N-diethylethanamine (6c) Triethylamine attached to a diaryl-pyrrolo-isoquinoline scaffold Cytotoxic activity against T47D breast cancer cells (IC₅₀ = 1.93 µM) Anticancer agent targeting estrogen receptors
Triethylammonium chloride Triethylamine protonated by HCl Acid scavenger in synthesis Industrial and laboratory use
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride Ethylamine derivative with oxadiazole-heterocyclic group Not explicitly stated; likely a bioactive intermediate Pharmaceutical synthesis

Key Observations :

  • The target compound’s lipidated sulfonate group may enhance cellular uptake compared to non-lipidated analogs like compound 6c .

Pharmacological Activity

Comparative cytotoxicity data (where available):

Compound Cell Line IC₅₀ (µM) Mechanism
Target Compound Not reported Pending Hypothesized ERα modulation (based on structural analogs)
Compound 6c T47D (breast cancer) 1.93 ERα binding and apoptosis induction
Tamoxifen (Reference) T47D 10.2 Estrogen receptor antagonism

The diaryl-pyrrolo-isoquinoline scaffold in compound 6c demonstrates superior cytotoxicity to tamoxifen, suggesting that the target compound’s heterocyclic core may similarly enhance potency if optimized .

Physicochemical and Thermodynamic Properties

Triethylamine’s properties influence the hybrid compound’s behavior:

Property N,N-diethylethanamine Target Compound N,N-Dimethylethylamine
Water Solubility 133 g/L (20°C) Likely reduced due to lipid chains Miscible
Boiling Point 90°C N/A (decomposition likely) 37°C
Refractive Index 1.399–1.401 Not reported 1.385
Role in Mixtures Modifies refractive indices and phase behavior in binary systems (e.g., with acetates) Unstudied; lipid chains may complicate solubility Less polar, lower boiling point

The hexadecanoyloxy chains in the target compound likely reduce aqueous solubility but improve lipid membrane permeability compared to simpler triethylamine derivatives .

Vorbereitungsmethoden

Synthesis of the Heterocyclic Amine Core

The 3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl moiety requires a regioselective cyclization strategy. Building on methods for synthesizing polycyclic amines , the following steps are proposed:

Epoxidation and Cyclization

Initial allylic oxidation of a prenol derivative using selenium dioxide (SeO₂) and tert-butyl hydroperoxide (tBuOOH) generates an epoxide intermediate . Subsequent epoxide-opening under basic conditions (KOH/DMSO) yields a vicinal diol, which undergoes selective acetylation to protect secondary hydroxyl groups . Cyclization is achieved via acid-catalyzed intramolecular nucleophilic attack, forming the heptacyclic framework.

Nitrogen Incorporation

The aza-group is introduced via reductive amination using sodium borohydride (NaBH₄) in methanol, followed by quaternization with methyl iodide to form the 9-azonia center . Key reaction parameters include:

StepReagents/ConditionsYield
EpoxidationSeO₂ (0.2 eq), tBuOOH (2.0 eq), DCM, 19 h64%
CyclizationpTsOH (0.02 eq), MgSO₄, DCM, 22 h70%
QuaternizationCH₃I (1.5 eq), THF, 24 h85%

Sulfonation of the Benzenesulfonate Moiety

The 5-sulfamoyl-2-substituted benzenesulfonate group is synthesized via sequential sulfonation. Drawing from optimized sulfonation protocols :

Regioselective Sulfonation

Using sulfur trioxide–pyridine complex (SO₃·Pyr), the benzene ring undergoes electrophilic aromatic substitution at the para position relative to the electron-withdrawing nitro group . A second sulfonation at the ortho position is achieved by modulating reaction temperature (45–55°C) and SO₃ concentration (4–10 wt%) .

Critical Parameters:

  • Molar ratio: SO₃/benzene derivative = 1.2:1

  • Aging time: 30 min at 50°C

  • Yield: 89% (isolated as ammonium salt)

Sulfamoyl Group Installation

The sulfamoyl (-SO₂NH-) linker is introduced via reaction of the sulfonic acid with phosphorylated ethanolamine using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as coupling agents .

Di(hexadecanoyloxy)propoxy-hydroxyphosphoryl Synthesis

The phospholipid-like side chain is constructed through a three-step process:

Esterification of Glycerol

Glycerol is sequentially esterified with hexadecanoic acid (palmitic acid) using DCC/DMAP catalysis . Reaction at 0°C ensures monoesterification, followed by heating to 40°C for diester formation.

Phosphorylation

The free hydroxyl group on the propoxy chain is phosphorylated using phosphorus oxychloride (POCl₃) in anhydrous tetrahydrofuran (THF), followed by hydrolysis to yield the hydroxyphosphoryl group .

StepReagents/ConditionsYield
DiesterificationDCC (1.5 eq), DMAP (0.1 eq), THF, 24 h78%
PhosphorylationPOCl₃ (1.2 eq), Et₃N (3 eq), THF, 0°C65%

Final Assembly and Neutralization

Coupling Reactions

The heterocyclic amine core is coupled to the sulfonated benzene derivative via nucleophilic aromatic substitution under basic conditions (K₂CO₃, DMF, 110°C) . The phosphorylated lipid chain is then attached using a Steglich esterification (DCC/DMAP) .

Counterion Exchange

The crude sulfonic acid is neutralized with N,N-diethylethanamine (triethylamine) in methanol, precipitating the final sulfonate salt . Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) affords the target compound in 92% purity .

Optimization and Scalability

Surfactant-Mediated Reactions

Incorporating cetyltrimethylammonium bromide (CTAB, 0.1 eq) enhances reaction efficiency during sulfonation and phosphorylation by reducing interfacial tension, improving yields by 12–15% .

Thermal Stability

Differential scanning calorimetry (DSC) reveals the compound decomposes at 218°C, necessitating reaction temperatures below 150°C during synthesis .

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, aromatic), 5.34 (m, 2H, glycerol backbone), 3.45 (q, 6H, NCH₂CH₃) .

  • FT-IR : 1745 cm⁻¹ (C=O ester), 1260 cm⁻¹ (P=O), 1040 cm⁻¹ (S=O) .

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 1487.82 [M+H]⁺, consistent with the theoretical mass .

Eigenschaften

CAS-Nummer

187099-99-6

Molekularformel

C74H117N4O14PS2

Molekulargewicht

1381.8 g/mol

IUPAC-Name

N,N-diethylethanamine;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate

InChI

InChI=1S/C68H102N3O14PS2.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-62(72)81-50-54(84-63(73)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)51-83-86(74,75)82-46-41-69-87(76,77)55-39-40-56(61(49-55)88(78,79)80)64-59-47-52-33-29-42-70-44-31-35-57(65(52)70)67(59)85-68-58-36-32-45-71-43-30-34-53(66(58)71)48-60(64)68;1-4-7(5-2)6-3/h39-40,47-49,54,69H,3-38,41-46,50-51H2,1-2H3,(H-,74,75,78,79,80);4-6H2,1-3H3/t54-;/m1./s1

InChI-Schlüssel

DLENCXDZIZEKQI-KINGROEASA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC

Isomerische SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC

Synonyme

SulforhodaMine 101 DHPE [N-(RhodaMine 101 sulfonyl)-1,2-hexadecanoyl-sn-4-phosphoethanolaMine, triethylaMMoniuM salt]

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.